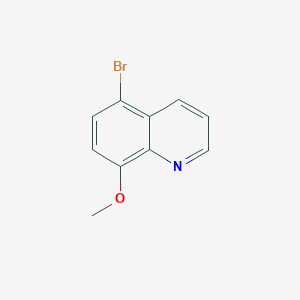

5-Bromo-8-methoxyquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQISUREPLHYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405813 | |

| Record name | 5-bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10522-47-1 | |

| Record name | 5-bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to support drug discovery and development efforts.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a methoxy group at the 5- and 8-positions, respectively, of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[4][5]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 8-methoxyquinoline. This reaction is regioselective, yielding the desired product as the major isomer.[6]

Experimental Protocol: Bromination of 8-methoxyquinoline

This protocol is adapted from the procedure described by Ökten et al. (2016).[6]

Materials:

-

8-methoxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (AcOEt)

-

Hexane

-

Alumina for column chromatography

Procedure:

-

In a fume hood, a solution of bromine (1.1 equivalents) in chloroform is prepared.

-

The bromine solution is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes at ambient temperature, while protecting the reaction from light.[7]

-

The reaction mixture is stirred for 48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution.[6]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6][7]

-

The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.[6][7]

-

Evaporation of the solvent from the collected fractions yields this compound as a brown solid.[6]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Brown solid | [6] |

| Melting Point | 80-82 °C | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| H-2 | 8.95 | dd | 4.2, 1.6 | CH | [8] |

| H-4 | 8.50 | dd | 8.6, 1.6 | CH | [8] |

| H-6 | 7.73 | d | 8.4 | CH | [8] |

| H-3 | 7.55 | dd | 8.5, 4.2 | CH | [8] |

| H-7 | 6.94 | d | 8.4 | CH | [8] |

| -OCH₃ | 4.09 | s | - | CH₃ | [8] |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Reference(s) |

| C-8 | 155.35 | [8] |

| C-2 | 149.88 | [8] |

| C-8a | 140.94 | [8] |

| C-4 | 135.76 | [8] |

| C-6 | 130.23 | [8] |

| C-4a | 128.34 | [8] |

| C-3 | 122.93 | [8] |

| C-5 | 112.02 | [8] |

| C-7 | 108.29 | [8] |

| -OCH₃ | 56.33 | [8] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2915, 2848 | C-H stretch | [6] |

| 1600, 1588, 1500 | C=C stretch | [6] |

| 1460 | C-H bend | [6] |

| 1352, 1300 | C-O stretch | [6] |

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Relevance in Drug Discovery: Inhibition of Cancer Signaling Pathways

Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A common target is the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in many cancers.[4] The diagram below provides a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile nature of the quinoline scaffold, coupled with the potential for further functionalization of the bromo- and methoxy-substituted rings, positions this compound as a key starting material for the discovery of novel therapeutic agents, particularly in the realm of oncology.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to 5-Bromo-8-Methoxyquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 5-bromo-8-methoxyquinoline, a key intermediate in organic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines experimental protocols for its synthesis, and explores its applications in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance described as a brown solid or a colorless oil.[1][2] It is recognized as an important intermediate for organic chemical synthesis.[3] The core physical and chemical identifiers for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| CAS Number | 10522-47-1 | [3] |

| Melting Point | 80-82 °C | [1][3] |

| Appearance | Brown solid / Colorless oil | [1][2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [3][4] |

| Purity | Typically ≥96% | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment | Source(s) |

| 8.89-8.91 / 8.95 | dd | J₂₃= 4.0, J₂₄= 1.2 / J = 4.2, 1.6 | H-2 | [1][2] |

| 8.43 / 8.50 | dd | J₄₃= 8.4, J₄₂= 1.6 / J = 8.6, 1.6 | H-4 | [1][2] |

| 7.66 / 7.73 | d | J₆₇= 8.4 / J = 8.4 | H-6 | [1][2] |

| 7.49 / 7.55 | dd | J₃₂= 4.0, J₃₄= 8.4 / J = 8.5, 4.2 | H-3 | [1][2] |

| 6.87 / 6.94 | d | J₇₆= 8.4 / J = 8.4 | H-7 | [1][2] |

| 4.04 / 4.09 | s | - | -OCH₃ | [1][2] |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ/ppm) | Assignment | Source(s) |

| 152.2 / 155.35 | C-8 | [1][2] |

| 149.7 / 149.88 | C-2 | [1][2] |

| 140.8 / 140.94 | C-8a | [1][2] |

| 135.5 / 135.76 | C-4 | [1][2] |

| 130.0 / 130.23 | C-6 | [1][2] |

| 128.1 / 128.34 | C-4a | [1][2] |

| 122.8 / 122.93 | C-3 | [1][2] |

| 111.8 / 112.02 | C-5 | [1][2] |

| 108.1 / 108.29 | C-7 | [1][2] |

| 56.2 / 56.33 | -OCH₃ | [1][2] |

Infrared (IR) Spectroscopic Data

| Wavenumber (ν/cm⁻¹) | Assignment | Source(s) |

| 2915, 2848 | C-H stretch | [1] |

| 1600, 1588, 1500 | Aromatic C=C stretch | [1] |

| 1460 | C-H bend | [1] |

| 1352, 1300 | C-O stretch | [1] |

Experimental Protocols

A documented synthesis of this compound provides a procedural basis for its preparation.[1][6]

Synthesis of this compound

-

Materials:

-

8-methoxyquinoline

-

Bromine

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (AcOEt)

-

Hexane

-

-

Procedure:

-

A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[1][6]

-

The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[1][6]

-

Upon completion, the organic layer is washed three times with a 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1][6]

-

The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1][6]

-

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its role as a precursor in the development of more complex molecules.

Chemical Reactivity and Stability

This compound is noted to be air-sensitive and incompatible with oxidizing agents and heat.[3] The bromine atom on the quinoline ring is active and can participate in nucleophilic substitution reactions, allowing for the creation of new derivatives.[4] The methoxy group is an electron-donating group, which can influence the reactivity of the quinoline ring system.[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[3] Its derivatives are of significant interest in medicinal chemistry due to the wide range of biological activities associated with the quinoline scaffold, including antimicrobial and anticancer properties.[1][7] For instance, brominated quinoline derivatives have been investigated for their potential as anticancer agents.[7][8] The ability to functionalize the 5-position through reactions like the Suzuki-Miyaura cross-coupling makes it a versatile building block for creating libraries of novel compounds for drug discovery.[9]

References

- 1. acgpubs.org [acgpubs.org]

- 2. rsc.org [rsc.org]

- 3. fishersci.be [fishersci.be]

- 4. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 5-Bromo-8-Methoxyquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-8-methoxyquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery, chemical synthesis, and materials science.

Core Concepts: Solubility in Drug Development and Research

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. In organic synthesis, understanding the solubility of reactants, intermediates, and products in different solvents is fundamental for reaction setup, purification, and crystallization processes. The principle of "like dissolves like" is a central concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The quinoline ring system, being aromatic and containing a nitrogen atom, imparts a degree of polarity, while the bromo and methoxy substituents influence its overall solubility characteristics.

Solubility of this compound: A Qualitative Overview

Based on available literature, this compound is a solid at room temperature and generally exhibits good solubility in a range of common organic solvents. Conversely, it is reported to have poor solubility in water.[1] This solubility profile is consistent with its molecular structure, which possesses both polar (methoxy and quinoline nitrogen) and non-polar (bromophenyl ring) characteristics.

The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from documented synthesis and purification procedures.

| Solvent | Solubility | Context from Literature |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for the synthesis of this compound.[2] |

| Chloroform (CHCl₃) | Soluble | Utilized during the synthesis and work-up procedures.[2] |

| Ethanol | Soluble | Mentioned as a suitable solvent for quinoline derivatives.[3] |

| Ethyl Acetate (EtOAc) | Soluble | Employed as a component of the eluent in column chromatography for purification.[2] |

| Hexane | Sparingly Soluble/Soluble in Mixtures | Used in combination with ethyl acetate for purification, suggesting some degree of solubility, particularly when mixed with a more polar solvent.[2] |

| Water | Poorly Soluble | Consistently reported as having low solubility in aqueous solutions.[1] |

Note: This information is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, robust protocol for determining the quantitative solubility of a solid organic compound like this compound in an organic solvent. This method is based on the equilibrium saturation-shake-flask method, followed by a suitable analytical technique for concentration measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.

Caption: Factors influencing the solubility of a compound.

Caption: A generalized workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, a clear qualitative understanding of its solubility in common organic solvents has been established. The compound is generally soluble in solvents like dichloromethane, chloroform, and ethanol, and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable framework for their determination. The understanding and experimental validation of solubility are paramount for the successful application of this compound in research and development.

References

Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-8-methoxyquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.89-8.91[1] | dd | J₂₃= 4.0, J₂₄= 1.2[1] |

| H-4 | 8.43[1] | dd | J₄₃= 8.4, J₄₂= 1.6[1] |

| H-6 | 7.66[1] | d | J₆₇= 8.4[1] |

| H-3 | 7.49[1] | dd | J₃₂= 4.0, J₃₄= 8.4[1] |

| H-7 | 6.87[1] | d | J₇₆= 8.4[1] |

| -OCH₃ | 4.04[1] | s | - |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-8 | 152.2[1] |

| C-2 | 149.7[1] |

| C-8a | 140.8[1] |

| C-4 | 135.5[1] |

| C-6 | 130.0[1] |

| C-4a | 128.1[1] |

| C-3 | 122.8[1] |

| C-5 | 111.8[1] |

| C-7 | 108.1[1] |

| -OCH₃ | 56.2[1] |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (ν, cm⁻¹) | Description of Vibration |

| 2915, 2848[1] | C-H stretching (aliphatic) |

| 1600, 1588, 1500[1] | C=C and C=N stretching (aromatic ring) |

| 1460[1] | C-H bending (methyl) |

| 1352, 1300[1] | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

| Ion | m/z (Da) |

| [M]⁺ | 236.9789 (calculated), 236.9791 (found) |

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

A solution of bromine (1.1 equivalents) in chloroform (CHCl₃) is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield this compound.[2]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Data Analysis: The exact mass is measured and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern, particularly the isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), is analyzed to confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation is a critical aspect of analytical chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Pivotal Role of 5-Bromo-8-methoxyquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxyquinoline has emerged as a crucial scaffold in the synthesis of novel therapeutic agents. This technical guide delves into the synthesis, potential applications, and mechanistic insights of this versatile molecule, positioning it as a key intermediate in medicinal chemistry. While direct biological data on the parent compound is limited, its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of its synthetic routes, the biological activities of its derivatives, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and drug development.

Introduction

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and biological activities. This compound, in particular, serves as a versatile starting material. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical moieties. The methoxy group at the 8-position influences the electronic properties of the ring and can be a site for further modification. This guide explores the potential of this compound as a foundational element for the development of next-generation therapeutics.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 8-methoxyquinoline. The methoxy group at the C-8 position directs the bromination to the C-5 and C-7 positions. By controlling the stoichiometry of the brominating agent, selective monobromination at the C-5 position can be achieved.

Experimental Protocol: Bromination of 8-Methoxyquinoline

This protocol describes the synthesis of this compound from 8-methoxyquinoline.

Materials:

-

8-Methoxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (AcOEt)

-

Hexane

-

Alumina for column chromatography

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane in a round-bottom flask.

-

Prepare a solution of bromine (1.1 equivalents) in chloroform.

-

Add the bromine solution dropwise to the 8-methoxyquinoline solution over a period of 10 minutes at room temperature in the dark, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography. The reaction is typically stirred for 48 hours.

-

Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) in a separatory funnel to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1]

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.[2]

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.[2]

Potential Applications in Medicinal Chemistry

While this compound is primarily a synthetic intermediate[3], its core structure is integral to a variety of derivatives exhibiting potent biological activities.

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. The introduction of additional bromine atoms or other functional groups can lead to compounds with significant antiproliferative effects against various cancer cell lines.[1]

Table 1: Anticancer Activity of Brominated Methoxyquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | Not specified, but significant inhibition | [1] |

| HeLa (Human Cervical Cancer) | Not specified, but significant inhibition | [1] | |

| HT29 (Human Colorectal Adenocarcinoma) | Not specified, but significant inhibition | [1] | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [1] |

| HeLa (Human Cervical Cancer) | 26.4 | [1] | |

| HT29 (Human Colorectal Adenocarcinoma) | 15.0 | [1] |

One of the proposed mechanisms for the anticancer activity of quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][4]

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HT29)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.

-

Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The diagram below illustrates the mechanism of action of topoisomerase I and its inhibition by quinoline derivatives, which trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 4. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-8-methoxyquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-bromo-8-methoxyquinoline. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications and characteristics of this quinoline derivative.

Introduction

This compound is a heterocyclic organic compound that belongs to the quinoline family. Its structure, featuring a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinoline derivatives, in general, have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Discovery and History

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Melting Point | 80-82 °C | [1] |

| Appearance | Brown solid | [1] |

| Solubility | Soluble in ethanol, chloroform, and dichloromethane; poorly soluble in water (qualitative data for a related compound) | [2] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the direct bromination of 8-methoxyquinoline.

Experimental Protocol: Bromination of 8-methoxyquinoline

This protocol is adapted from the work of Ökten et al. (2016).[1]

Materials:

-

8-methoxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (AcOEt)

-

Hexane

Procedure:

-

A solution of bromine (2.7 mmol, 1.1 eq) in chloroform is added dropwise to a solution of 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) over 10 minutes at ambient temperature in the dark.

-

The reaction mixture is stirred for 2 days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.

-

The solvent is evaporated to yield this compound as a brown solid.

Yield: 92%[1]

Characterization Data:

The following data is based on the characterization performed by Ökten et al. (2016).[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H, H-2), 8.43 (dd, 1H, H-4), 7.66 (d, 1H, H-6), 7.49 (dd, 1H, H-3), 6.87 (d, 1H, H-7), 4.04 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃) |

| IR (ν/cm⁻¹) | 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 |

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity of this compound are limited in the public domain, the broader class of quinoline derivatives is well-known for its diverse pharmacological effects. Quinoline-based compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.

One such critical pathway is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] Studies have shown that certain quinoline derivatives can act as inhibitors of this pathway.[4][5][6]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

Theoretical Calculations on 5-Bromo-8-Methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-bromo-8-methoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry. Due to its structural features, this compound is a candidate for various biological activities, and theoretical calculations can provide profound insights into its molecular properties, reactivity, and potential interactions with biological targets. This document outlines the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property determination. Furthermore, it explores the application of molecular docking simulations to predict the binding affinity and mode of interaction with protein targets. The presented data, while illustrative, serves as a robust framework for initiating and conducting in-depth computational research on this compound and its analogues.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The substituent pattern on the quinoline scaffold plays a crucial role in modulating its biological activity. This compound incorporates a bromine atom and a methoxy group, which can influence its electronic properties, lipophilicity, and potential for intermolecular interactions.

Theoretical calculations have become an indispensable tool in modern drug discovery and development, offering a cost-effective and time-efficient means to predict molecular properties and guide experimental work.[2] Computational methods, such as Density Functional Theory (DFT), can elucidate the three-dimensional structure, vibrational spectra, and electronic characteristics of a molecule with high accuracy.[3] This information is vital for understanding structure-activity relationships (SAR). Moreover, molecular docking studies can predict how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor, providing a rationale for its potential therapeutic effects.[4]

This guide details the theoretical framework for a comprehensive computational analysis of this compound, presenting hypothetical yet representative data to illustrate the expected outcomes of such a study.

Computational Methodology

The theoretical investigation of this compound can be systematically approached using a combination of quantum chemical calculations and molecular docking simulations.

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Experimental Protocol (Computational):

-

Software: All quantum chemical calculations can be performed using the Gaussian suite of programs.[5]

-

Method: The Density Functional Theory (DFT) method with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[5]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules containing elements like bromine.

-

Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These frontier orbitals are crucial for understanding the molecule's reactivity.[3] The molecular electrostatic potential (MEP) map is also generated to identify regions of positive and negative electrostatic potential.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of this compound with a relevant biological target. Given the anticancer potential of some quinoline derivatives, a suitable protein target could be a kinase or another enzyme implicated in cancer pathways.[6]

Experimental Protocol (Computational):

-

Ligand Preparation: The 3D structure of this compound obtained from the DFT optimization is used as the starting point for the ligand.

-

Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added to the protein structure.

-

Docking Software: AutoDock Vina or similar software can be used to perform the molecular docking simulations.

-

Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and the binding affinity is estimated based on a scoring function. The pose with the best score is then analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles of this compound, are presented in Table 1. These parameters provide a detailed description of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C1-C2 | 1.37 | C2-N1-C9 | 117.5 |

| N1-C2 | 1.32 | C1-C2-N1 | 123.0 |

| C4-C5 | 1.41 | C5-C4-C10 | 119.8 |

| C5-Br1 | 1.90 | C4-C5-Br1 | 118.5 |

| C8-O1 | 1.36 | C7-C8-O1 | 115.2 |

| O1-C11 | 1.43 | C9-C8-O1 | 124.5 |

| Dihedral Angles (°) ** | C8-O1-C11 | 117.8 | |

| C3-C4-C5-C6 | 179.9 | ||

| C7-C8-O1-C11 | -2.5 |

Vibrational Analysis

The theoretical vibrational frequencies provide a fingerprint of the molecule and can be used to interpret experimental IR and Raman spectra. The calculated wavenumbers for some of the characteristic vibrational modes of this compound are summarized in Table 2.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3075 | C-H stretching (aromatic) |

| 2945 | C-H stretching (methoxy, asymmetric) |

| 2840 | C-H stretching (methoxy, symmetric) |

| 1620 | C=N stretching (quinoline ring) |

| 1580 | C=C stretching (quinoline ring) |

| 1470 | C-H bending (methoxy) |

| 1260 | C-O stretching (aryl ether) |

| 1030 | C-Br stretching |

| 820 | C-H out-of-plane bending |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[7] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[8]

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

A smaller HOMO-LUMO gap suggests higher reactivity.[8] The distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map is a useful tool for visualizing the charge distribution and identifying the reactive sites of a molecule. For this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen atom and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. The hydrogen atoms would exhibit a positive potential (blue regions), making them prone to nucleophilic attack.

Molecular Docking

A molecular docking study of this compound into the active site of a hypothetical protein kinase would reveal the potential binding mode and key interactions. The quinoline nitrogen might act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with the protein's residues. The bromo and methoxy groups could also contribute to the binding affinity through specific interactions. A favorable binding energy would suggest that this compound could be a potential inhibitor of the target kinase.

Visualizations

Caption: Workflow for theoretical calculations on this compound.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory and molecular docking simulations, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule, as well as its potential interactions with biological targets. The methodologies and illustrative data presented herein provide a solid foundation for further computational and experimental investigations aimed at exploring the therapeutic potential of this compound in drug discovery. The interplay between theoretical predictions and experimental validation is crucial for the rational design of novel and effective therapeutic agents.[2]

References

- 1. acgpubs.org [acgpubs.org]

- 2. gexinonline.com [gexinonline.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. passer.garmian.edu.krd [passer.garmian.edu.krd]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are common motifs in biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through the introduction of various aryl groups at the 5-position is a key strategy in the discovery of novel drug candidates.

This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 5-bromo-8-methoxyquinoline with a variety of arylboronic acids. The resulting 5-aryl-8-methoxyquinolines are valuable compounds for screening in drug discovery programs.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 5-aryl-8-methoxyquinoline product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The Suzuki coupling of this compound with various arylboronic acids has been shown to proceed in high yields.[1] The following table summarizes representative examples of this reaction, highlighting the versatility of the methodology.

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%)[1] |

| 1 | Phenylboronic acid | 8-methoxy-5-phenylquinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |

| 2 | 4-Methylphenylboronic acid | 8-methoxy-5-(p-tolyl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |

| 3 | 4-Methoxyphenylboronic acid | 8-methoxy-5-(4-methoxyphenyl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |

| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-8-methoxyquinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |

| 5 | Thiophen-2-ylboronic acid | 8-methoxy-5-(thiophen-2-yl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |

Experimental Protocols

This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for specific substrates to achieve the best results.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and dichlorobis(triphenylphosphine)palladium(II) (e.g., 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-8-methoxyquinoline product.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Bromination of 8-Methoxyquinoline

These application notes provide a detailed protocol for the regioselective bromination of 8-methoxyquinoline, a key process for synthesizing intermediates used in pharmaceutical and materials science research. The primary product of this electrophilic aromatic substitution is 5-bromo-8-methoxyquinoline.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Brominated quinolines, in particular, serve as versatile precursors for creating more complex, functionalized molecules through reactions like metal-catalyzed cross-coupling.[2][3] The methoxy group at the C-8 position of the quinoline ring is an electron-donating group, which activates the benzene moiety towards electrophilic substitution.[4] This protocol focuses on the direct bromination of 8-methoxyquinoline, which regioselectively yields this compound as the primary product.[1][5]

Data Presentation: Reaction Parameters for Bromination

The following table summarizes the quantitative data for a highly effective protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 8-Methoxyquinoline | [1][5] |

| Brominating Agent | Molecular Bromine (Br₂) | [1][5] |

| Molar Ratio (Br₂:Substrate) | 1.1 : 1 | [1][5] |

| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | [1][5] |

| Temperature | Ambient / Room Temperature | [1][5] |

| Reaction Time | 48 hours (stirred in the dark) | [1][5] |

| Product | This compound | [1][5] |

| Yield | 92% | [1][5] |

Experimental Protocol

This protocol details the synthesis of this compound via direct bromination.

1. Materials and Reagents:

-

8-Methoxyquinoline (C₁₀H₉NO)

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), distilled

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (AcOEt)

-

Hexane

-

Alumina (for column chromatography)

2. Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

3. Reaction Procedure:

-

In a round-bottom flask, dissolve 8-methoxyquinoline (e.g., 382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).[1][5]

-

In a separate container, prepare a solution of bromine (e.g., 422.4 mg, 2.7 mmol, 1.1 equivalents) in dichloromethane.[1][5]

-

Protect the reaction flask from light (e.g., by wrapping it in aluminum foil).

-

Add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over a period of 10 minutes at ambient temperature.[1][5]

-

Stir the reaction mixture at room temperature for 2 days in the dark.[1][5]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

4. Work-up and Purification:

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (3 x 20 mL) to neutralize any remaining HBr and unreacted bromine.[1][5]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude material.[1][5]

-

Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3 ratio).[1][5]

-

Evaporate the solvent from the collected fractions to yield the pure this compound as a brown solid.[1][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 5. researchgate.net [researchgate.net]

5-Bromo-8-methoxyquinoline: A Versatile Precursor for Pharmaceutical Synthesis

Abstract

5-Bromo-8-methoxyquinoline has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methoxy group at the 8-position, allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound as a key precursor. Furthermore, it highlights its application in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, and novel antimalarial compounds. The provided experimental procedures, quantitative data, and pathway visualizations are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quinoline core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. This compound, a readily accessible derivative, serves as an excellent starting material for such modifications. The bromine atom at the C5 position is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, amino, and alkynyl moieties.[2][3] The methoxy group at the C8 position can also influence the molecule's electronic properties and metabolic stability, and can be a site for further modification.

This document details the application of this compound in the synthesis of key pharmaceutical intermediates and explores its role in the development of targeted therapies.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.[4] this compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-8-methoxyquinolines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids, yielding 5-aryl-8-methoxyquinoline derivatives. These products are common structural motifs in kinase inhibitors and other biologically active molecules.[2]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-8-methoxyquinoline | 80 |

| 2 | 4-Methoxyphenylboronic acid | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 76 |

| 3 | 4-(Trifluoromethoxy)phenylboronic acid | 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline | 73 |

| 4 | 4-(Methylthio)phenylboronic acid | 8-Methoxy-5-(4-(methylthio)phenyl)quinoline | 68 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

-

Reaction Setup: In a dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL). To this suspension, add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxyquinoline.

Suzuki-Miyaura Coupling Workflow

B. Buchwald-Hartwig Amination: Synthesis of 5-Amino-8-methoxyquinoline Derivatives

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[4] Coupling this compound with various primary or secondary amines yields 5-amino-8-methoxyquinoline derivatives, which are precursors to a range of pharmacologically active compounds, including antimalarials.[3]

Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Anilines [3]

| Entry | Amine | Ligand | Product | Yield (%) |

| 1 | N-methylaniline | Johnphos (L1) | 5-(N-methylanilino)-8-benzyloxyquinoline | 28 |

| 2 | N-methylaniline | Tri-tert-butylphosphine (L2) | 5-(N-methylanilino)-8-benzyloxyquinoline | 89 |

| 3 | N-methylaniline | Di-tert-butylneopentylphosphine (L3) | 5-(N-methylanilino)-8-benzyloxyquinoline | 93 |

| 4 | Diphenylamine | Tricyclohexylphosphine (L4) | 5-(Diphenylamino)-8-benzyloxyquinoline | ~70 (conversion) |

Note: The benzyloxy group is used as a protecting group for the hydroxyl functionality and can be subsequently deprotected.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent Addition: Add the amine (1.25 mmol, 1.25 equiv.), sodium tert-butoxide (NaOt-Bu) (1.25 mmol, 1.25 equiv.), and anhydrous toluene (5 mL).

-

Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-amino-8-methoxyquinoline derivative.

Buchwald-Hartwig Amination Workflow

C. Sonogashira Coupling: Synthesis of 5-Alkynyl-8-methoxyquinolines

The Sonogashira coupling provides a direct route to 5-alkynyl-8-methoxyquinolines by reacting this compound with terminal alkynes.[5] The resulting alkynyl-substituted quinolines are versatile intermediates that can be further elaborated into more complex molecular architectures, including those with anticancer activity.[5]

Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [5][6]

| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 6,7-dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF·3H₂O | N/A | 85 |

| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 93 |

| 3 | 5-Bromopyrimidine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85 |

Note: While specific examples for this compound are limited in the immediate literature, the conditions are generally transferable from other aryl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling [7][8]

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%) in a degassed solvent such as THF or DMF (5 mL).

-

Inert Atmosphere: Ensure the system is under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methoxyquinoline.

II. Application in Pharmaceutical Synthesis

A. Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Consequently, inhibitors of this pathway are highly sought-after as anticancer therapeutics. Several quinoline-based compounds have shown potent inhibitory activity against PI3K and mTOR kinases.[11] For instance, GSK2126458 is a potent PI3K/mTOR inhibitor that features a quinoline core.[11] this compound serves as a valuable starting point for the synthesis of analogs of such inhibitors.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Table 4: Biological Activity of Representative Quinoline-Based PI3K/mTOR Inhibitors [11][12]

| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| GSK2126458 | PI3Kα, mTOR | 0.019, 0.18 | - | - |

| Compound 49 | PI3K/Akt/mTOR pathway | - | HCT116 | 0.35 |

| Cinnoline Derivative 25 | PI3Kα | 2.6 | U87MG | 0.264 |

B. Antimalarial Agents

Quinoline-containing compounds have a long history as antimalarial drugs, with chloroquine and primaquine being notable examples.[13] The 8-aminoquinoline scaffold is particularly important for activity against the liver stages of the malaria parasite.[14] this compound can be readily converted to 5-substituted-8-aminoquinolines, providing a platform for the development of new antimalarial candidates with improved efficacy and resistance profiles.

Table 5: Antimalarial Activity of Substituted Quinoline Derivatives [13][15][16]

| Compound Class | P. falciparum Strain | IC₅₀ (µM) |

| 6-Chloro-2-arylvinylquinolines | Dd2 (resistant) | 0.0059 - 0.0563 |

| Quinoline-sulfonamide hybrids | 3D7 (sensitive) | 0.01 - 0.05 |

| Quinoline-pyrimidine hybrids | D10 (sensitive) | ~0.000157 |

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. The protocols and data presented in these application notes demonstrate its utility in key palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse chemical scaffolds. Its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway and novel antimalarial agents underscores its importance in modern drug discovery. The methodologies and insights provided herein offer a solid foundation for researchers to explore the full potential of this important building block in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxyquinoline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The functionalization of the quinoline core is crucial for tuning its biological and physical properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3][4]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-8-methoxyquinoline. This specific substrate is a valuable building block for synthesizing novel 5-substituted quinoline derivatives. We will cover four major classes of cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling.

General Considerations for Cross-Coupling with Quinolines

Successfully performing cross-coupling reactions on quinoline substrates requires careful consideration of several factors:

-

Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often recommended. These ligands sterically shield the palladium, hindering coordination by the quinoline nitrogen.[5][6]

-

Choice of Base: The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are typically required to deprotonate the amine.[5][7]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.[8] Therefore, all reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen), and solvents should be thoroughly degassed before use.[5][8]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an aryl halide.[9][10] It is widely used in the pharmaceutical industry for synthesizing biaryl structures.[9]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 110 | 16 | ~88 |

| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 | ~85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O (3:1) | 85 | 24 | ~75 |

Yields are representative and based on typical outcomes for similar substrates.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-8-methoxyquinoline

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Catalyst Addition: To the stirring suspension, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.